molecular formula C12H13NO2S2 B7679411 Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate

Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate

Cat. No.: B7679411
M. Wt: 267.4 g/mol
InChI Key: RLMWMMZERIGGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that contains a methylthiophene moiety, which has been found to exhibit biological activity.

Mechanism of Action

The exact mechanism of action of Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate is not fully understood. However, studies have suggested that the compound may exert its biological activity by interacting with cellular targets such as enzymes or receptors. For example, the antimicrobial activity of this compound may be due to its ability to disrupt the cell membrane of microorganisms. The cytotoxic activity of this compound in cancer cells may be due to its ability to induce DNA damage or inhibit key signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its antimicrobial and anticancer activity, this compound has been shown to have antioxidant and anti-inflammatory properties. Studies have also suggested that this compound may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate in lab experiments is its relatively simple synthesis method. This makes it a readily available compound for researchers to use in their studies. Additionally, the compound has been found to exhibit a range of biological activities, making it a versatile tool for investigating various cellular processes.
However, there are also limitations to using this compound in lab experiments. One limitation is that the exact mechanism of action of the compound is not fully understood, making it difficult to interpret the results of experiments. Additionally, the compound may exhibit off-target effects, which could complicate the interpretation of experimental data.

Future Directions

For research on Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate include the development of analogs with improved biological activity and investigation of its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate has been reported in the literature. The most common method involves the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4-methyl-1,3-thiazole to yield the desired product. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.

Scientific Research Applications

Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate has been investigated for its potential applications in various scientific fields. One area of research has focused on its antimicrobial activity. Studies have shown that this compound exhibits significant antibacterial and antifungal activity against a range of microorganisms, including Staphylococcus aureus and Candida albicans.
Another area of research has investigated the potential of this compound as an anticancer agent. In vitro studies have demonstrated that this compound has cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of this compound in cancer cells is thought to involve induction of apoptosis and inhibition of cell proliferation.

Properties

IUPAC Name

methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-8-5-6-16-11(8)12-13-9(7-17-12)3-4-10(14)15-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMWMMZERIGGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NC(=CS2)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.